molecular formula C12H12ClFN4O2S B13091612 2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide

2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide

Cat. No.: B13091612
M. Wt: 330.77 g/mol
InChI Key: NOOGLMIWSUNSPF-UHFFFAOYSA-N
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Description

2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and fluorine atoms, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of 2-chloro-5-fluoropyrimidine, which is then reacted with appropriate amines to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.

Scientific Research Applications

2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the compound.

    N,N-Dimethylbenzenesulfonamide: Shares the benzenesulfonamide group but lacks the pyrimidine ring.

Uniqueness

2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide is unique due to its combination of a pyrimidine ring with chlorine and fluorine substitutions and a benzenesulfonamide group.

Properties

Molecular Formula

C12H12ClFN4O2S

Molecular Weight

330.77 g/mol

IUPAC Name

2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H12ClFN4O2S/c1-18(2)21(19,20)10-6-4-3-5-9(10)16-11-8(14)7-15-12(13)17-11/h3-7H,1-2H3,(H,15,16,17)

InChI Key

NOOGLMIWSUNSPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2F)Cl

Origin of Product

United States

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